Cas no 2034239-67-1 (4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)

4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 2034239-67-1
- F6473-9424
- 4-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
- AKOS024571920
- 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
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- Inchi: 1S/C19H24N2O5S/c1-13-9-17(5-6-18(13)25-4)27(23,24)21-8-7-15(12-21)26-16-10-14(2)20(3)19(22)11-16/h5-6,9-11,15H,7-8,12H2,1-4H3
- InChI Key: QUCREYNZVYHZDH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)C=1)OC)(N1CCC(C1)OC1=CC(N(C)C(C)=C1)=O)(=O)=O
Computed Properties
- Exact Mass: 392.14059304g/mol
- Monoisotopic Mass: 392.14059304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 740
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.5Ų
- XLogP3: 1.8
4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-9424-40mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6473-9424-20mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6473-9424-50mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6473-9424-10mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6473-9424-4mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6473-9424-1mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6473-9424-5mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6473-9424-5μmol |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6473-9424-10μmol |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6473-9424-15mg |
4-{[1-(4-methoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one |
2034239-67-1 | 90%+ | 15mg |
$133.5 | 2023-04-25 |
4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Comprehensive Analysis of 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS No. 2034239-67-1)
The compound 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS No. 2034239-67-1) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique sulfonyl-pyrrolidine and pyridinone moieties, this compound exhibits potential applications in drug discovery, particularly in targeting enzyme modulation and receptor interactions. Researchers are increasingly exploring its synthetic pathways, biological activity, and mechanistic insights to unlock its full therapeutic potential.
In recent years, the demand for small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine. The 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one stands out due to its structural versatility and pharmacokinetic properties. Its methoxy-methylphenyl group enhances lipophilicity, potentially improving cell membrane permeability—a critical factor in drug bioavailability. This aligns with current trends in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles for next-generation therapeutics.
From a synthetic chemistry perspective, the pyrrolidin-3-yloxy linkage in this compound offers a strategic handle for further derivatization. Chemists are investigating its scaffold hopping potential to design analogs with improved target selectivity. Computational studies, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling, have been employed to predict its interactions with biological targets. Such approaches are pivotal in reducing drug attrition rates during preclinical development.
The pyridin-2(1H)-one core of this molecule is particularly noteworthy, as it is a privileged structure in medicinal chemistry. This motif is frequently found in compounds with anti-inflammatory, antiviral, and kinase inhibitory activities. Given the rising interest in kinase-targeted therapies for oncology and autoimmune diseases, 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one could serve as a valuable lead compound. Its methyl substitutions may further fine-tune electronic effects, influencing binding affinity.
Another area of exploration is the compound’s potential role in neuropharmacology. The sulfonamide group, a common feature in CNS-active drugs, suggests possible applications in neurological disorders. Researchers are probing its ability to cross the blood-brain barrier (BBB), a key challenge in neurotherapeutic development. Early-stage studies focus on its metabolic stability and toxicity profiles, which are critical for translational success.
In the context of green chemistry, efforts are underway to optimize the synthesis of 2034239-67-1 using catalytic methods and sustainable solvents. This aligns with the pharmaceutical industry’s push toward environmentally friendly manufacturing. Innovations such as flow chemistry and microwave-assisted synthesis are being evaluated to enhance yield and reduce waste.
As the scientific community delves deeper into personalized medicine, the relevance of 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one continues to grow. Its structure-activity relationship (SAR) data could inform the design of patient-specific therapies. Collaborative research between academia and industry is essential to accelerate its development, addressing unmet medical needs in areas like chronic inflammation and metabolic diseases.
In summary, CAS No. 2034239-67-1 represents a promising candidate in the evolving landscape of drug discovery. Its multifaceted chemical architecture and bioactive potential position it as a subject of ongoing investigation. Future studies will likely focus on in vivo efficacy, formulation strategies, and intellectual property considerations, shaping its trajectory from bench to bedside.
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